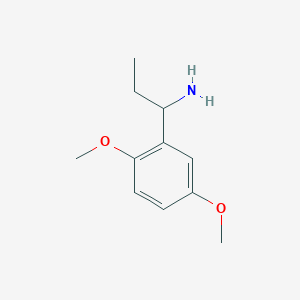

1-(2,5-Dimethoxyphenyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17NO2/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10H,4,12H2,1-3H3 |

InChI Key |

NSOXLVZWGDWPBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)OC)OC)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 2,5 Dimethoxyphenyl Propan 1 Amine

Oxidative Pathways and Product Characterization

The oxidative metabolism of phenethylamines is a key area of study, often mimicking enzymatic processes that occur in vivo. For 1-(2,5-dimethoxyphenyl)propan-1-amine, oxidative pathways primarily involve the amine group and the methoxy (B1213986) substituents on the aromatic ring.

The principal oxidative transformation is the deamination of the primary amine group. This process, often catalyzed by enzymes like monoamine oxidase (MAO), converts the amine into an unstable imine intermediate which subsequently hydrolyzes to a ketone, 1-(2,5-dimethoxyphenyl)propan-1-one. chemguide.co.uk This ketone can be further metabolized through reduction to the corresponding alcohol, 1-(2,5-dimethoxyphenyl)propan-1-ol, or oxidized to a carboxylic acid derivative. quizlet.com This metabolic cascade is a common fate for phenethylamines. ncert.nic.in

Another significant oxidative pathway is the O-demethylation of one or both of the methoxy groups on the aromatic ring. This reaction yields phenolic metabolites, which can be further oxidized to form reactive quinone species. For instance, O-demethylation at the 2- or 5-position would produce 1-(2-hydroxy-5-methoxyphenyl)propan-1-amine or 1-(5-hydroxy-2-methoxyphenyl)propan-1-amine, respectively. Subsequent oxidation of these hydroquinone-type metabolites can lead to the formation of reactive intermediates.

The table below summarizes the expected products from the primary oxidative pathways.

| Oxidative Pathway | Reactant Moiety | Primary Product | Secondary Product(s) |

| Oxidative Deamination | Propan-1-amine | 1-(2,5-Dimethoxyphenyl)propan-1-one | 1-(2,5-Dimethoxyphenyl)propan-1-ol, 2,5-Dimethoxyphenylpropanoic acid |

| O-Demethylation | 2- or 5-Methoxy group | 1-(2-Hydroxy-5-methoxyphenyl)propan-1-amine | Quinone-type species |

| O-Demethylation | 2- or 5-Methoxy group | 1-(5-Hydroxy-2-methoxyphenyl)propan-1-amine | Quinone-type species |

This table illustrates the potential oxidative transformation products of this compound based on established metabolic pathways for related phenethylamine (B48288) compounds.

Reductive Transformations and Derivative Formation

Reductive transformations involving this compound are primarily centered on the synthesis of the compound itself and the formation of N-alkylated derivatives.

A common synthetic route to primary amines of this type is the reductive amination of the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-1-one. nih.gov This reaction involves the condensation of the ketone with an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the primary amine. chemguide.co.uk Various reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH3CN) being a frequently used reagent due to its selectivity. chemguide.co.uknih.gov

Furthermore, the primary amine group can be modified through reductive alkylation (also known as reductive amination) to form a wide array of secondary and tertiary amine derivatives. This process involves reacting this compound with an aldehyde or ketone in the presence of a reducing agent. quizlet.com The initial reaction forms a Schiff base (imine) or an enamine, which is then reduced to the corresponding N-alkylated amine. This method is highly versatile for creating a library of derivatives for structure-activity relationship studies. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N,N-dimethyl derivative.

| Reductive Method | Starting Material(s) | Product | Common Reagents |

| Reductive Amination | 1-(2,5-Dimethoxyphenyl)propan-1-one, Ammonia | This compound | NaBH3CN, Ammonium Acetate |

| Reductive Alkylation | This compound, Aldehyde/Ketone | N-Alkyl/N,N-Dialkyl derivatives | NaBH3CN, NaBH(OAc)3 |

This table outlines key reductive methods for the synthesis and derivatization of this compound.

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl ring of the molecule is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy groups. umkc.eduorganicchemistrytutor.com These groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the aromatic ring. libretexts.orgyoutube.com

In the case of this compound, the available positions for substitution are C-3, C-4, and C-6. The methoxy groups at C-2 and C-5 will strongly direct incoming electrophiles to the C-4 and C-6 positions. The propan-1-amine group at C-1, being an alkyl group, is a weak activator and also an ortho-, para-director, which would reinforce substitution at the C-6 position and also direct to the C-3 position. However, the directing influence of the two methoxy groups is overwhelmingly dominant. organicchemistrytutor.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl, I) onto the aromatic ring. Given the high activation of the ring, these reactions can often proceed under mild conditions. Substitution is expected to occur preferentially at the C-4 position. nih.govauburn.edu

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. This reaction would likely yield 1-(2,5-dimethoxy-4-nitrophenyl)propan-1-amine. mdpi.comwikipedia.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups. These reactions are catalyzed by Lewis acids and would also be directed to the activated positions on the ring. umkc.educcsf.edumiracosta.edu

The high reactivity of the 1,4-dimethoxybenzene (B90301) system means that polysubstitution can be an issue if the reaction conditions are not carefully controlled. chegg.com

Nucleophilic Substitutions and Amine Group Modifications

The primary amine group of this compound contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uklibretexts.org This nucleophilicity allows for a variety of reactions at the amine group, leading to the formation of numerous derivatives.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. ncert.nic.in For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-[1-(2,5-dimethoxyphenyl)propyl]acetamide. This reaction is a common method for protecting the amine group or for synthesizing amide derivatives.

Alkylation: As a nucleophile, the amine can react with alkyl halides in a nucleophilic substitution reaction (S_N2 type) to form secondary and tertiary amines. chemguide.co.uksavemyexams.com However, this method often suffers from a lack of selectivity, leading to a mixture of products and even the formation of a quaternary ammonium salt through over-alkylation. masterorganicchemistry.com Reductive amination, as described in section 3.2, is generally a more controlled method for N-alkylation. masterorganicchemistry.com

Reaction with Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. libretexts.org This reaction is the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.

These modifications of the amine group are crucial for altering the physicochemical properties of the molecule.

Thermal and Photochemical Degradation Studies

The stability of phenethylamine derivatives is an important consideration for their storage and analysis. Studies on related amphetamine-type stimulants have shown that they are generally stable compounds under typical storage conditions, including refrigeration (-20°C and 4°C) and even at room temperature for extended periods when stored in appropriate matrices. nih.govsu.ac.thgla.ac.uk No significant loss of similar analytes was observed during repeated freeze-thaw cycles. nih.govsu.ac.th

However, at elevated temperatures, such as those encountered in gas chromatography inlets, thermal degradation can occur. For related β-keto phenethylamines (cathinones), thermal degradation has been observed. oup.com For dimethoxybenzene isomers, unimolecular thermal decomposition has been studied at very high temperatures (400 K to 1600 K), with the initial step being the homolysis of a methoxy bond to eliminate a methyl radical. nih.gov The subsequent degradation pathways are unique to each isomer. nih.gov

The photochemical stability of the 1,4-dimethoxybenzene moiety has also been investigated. These compounds can undergo photodegradation when exposed to UV light. Studies have shown that the photodegradation rates of dimethoxybenzene isomers are significantly enhanced at an air-ice interface compared to in aqueous solution, which is attributed to both shifts in light absorbance and increases in the quantum yield of the decay process. copernicus.org The primary degradation pathways under irradiation for related compounds like phenylethylamine involve the formation of various radiolytic products. researchgate.net

Spectroscopic and Chromatographic Analytical Method Development for 1 2,5 Dimethoxyphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of 1-(2,5-Dimethoxyphenyl)propan-1-amine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling.

The ¹H NMR spectral data for the hydrochloride salt of this compound in deuterium (B1214612) oxide (D₂O) have been characterized. swgdrug.org The chemical shifts (δ) are reported in parts per million (ppm) and reveal distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the aliphatic propan-1-amine side chain. The assignments are based on chemical shifts, signal integrations, and coupling patterns. swgdrug.org

Interactive Data Table: ¹H NMR Spectral Data for this compound HCl in D₂O Note: The table below is interactive. You can sort the data by clicking on the column headers.

While detailed experimental ¹³C NMR data for this compound is not widely published, the expected spectrum can be predicted. Based on the structure, which lacks molecular symmetry, a total of 11 distinct signals would be anticipated: six for the aromatic carbons, two for the methoxy carbons, and three for the aliphatic side-chain carbons. The aromatic carbons would appear in the 110-160 ppm region, with the oxygen-substituted carbons (C2, C5) resonating further downfield. The methoxy carbons would produce signals around 55-60 ppm, and the aliphatic carbons of the propyl-amine chain would appear in the upfield region of the spectrum.

For more complex structural problems, including conformational analysis and unambiguous assignment of all signals, advanced 2D NMR techniques are employed. While specific 2D NMR studies on this compound are not prevalent in the literature, the application of these methods can be described.

Correlation Spectroscopy (COSY): This experiment would be used to establish proton-proton (¹H-¹H) coupling networks. It would definitively confirm the connectivity within the propyl-amine side chain by showing correlations between the CH, CH₂, and CH₃ protons. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon atom in the molecule that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the aromatic carbons they are attached to (C2 and C5) and from the aliphatic protons to the aromatic ring, confirming the connection point of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be invaluable for conformational analysis, providing insight into the preferred spatial orientation of the flexible propan-1-amine side chain relative to the plane of the dimethoxy-substituted phenyl ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₇NO₂), HRMS would be able to measure the mass of its protonated molecular ion [M+H]⁺ with a high degree of accuracy (typically within 3 ppm). nih.gov This allows for the calculation of a single, unique elemental formula, providing strong evidence for the compound's identity and distinguishing it from other compounds with the same nominal mass but different atomic compositions. Techniques like MALDI-TOF have been used to analyze related compounds with a mass resolving power of 140,000 at m/z 200. nih.gov

Electron Ionization (EI) mass spectrometry is commonly used to analyze amphetamine-type compounds. The mass spectrum of this compound is characterized by specific fragmentation pathways. nih.govcapes.gov.br The primary fragmentation is an alpha-cleavage of the bond between the first and second carbon of the side chain, leading to the formation of a stable iminium cation. nih.gov

A significant analytical challenge is that the five other positional isomers of dimethoxyamphetamine (e.g., 2,3-DMA, 2,4-DMA, 3,4-DMA, etc.) all have the same molecular weight and produce very similar EI mass spectra. nih.govresearchgate.net This lack of mass spectral specificity can lead to misidentification if relying on MS alone. researchgate.net The primary fragments observed for 2,5-DMA are summarized below.

Interactive Data Table: Characteristic EI-MS Fragments of this compound Note: The table below is interactive. You can sort the data by clicking on the column headers.

To overcome the challenge of isomer differentiation, chemical derivatization is often employed. Perfluoroacylation of the primary amine group, for example, alters the fragmentation pathways. nih.gov This derivatization reduces the basicity of the nitrogen atom and directs fragmentation in a way that can produce unique fragment ions or significant differences in the relative abundances of common ions, allowing for the discrimination between the positional isomers. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography is indispensable for separating individual components from a mixture, which is a necessary step before identification by a detector like a mass spectrometer. Both gas and liquid chromatography are widely used for the analysis of this compound and its related isomers.

Gas Chromatography (GC) is a common technique for the analysis of volatile and thermally stable compounds like amphetamines. When coupled with a mass spectrometer (GC-MS), it is a standard confirmatory method in forensic analysis. researchgate.net The separation of the six positional isomers of dimethoxyamphetamine poses a significant chromatographic challenge. However, studies have shown that these isomers can be successfully resolved. Using a more polar stationary phase, such as an Rtx-200 column, provides excellent resolution for the underivatized amines. nih.govcapes.gov.br Alternatively, after perfluoroacylation, the derivatized isomers can be effectively separated on common non-polar stationary phases like Rxi-50 (50% phenyl - 50% methyl polysiloxane). researchgate.netoup.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally labile compounds. Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is the definitive method for their separation. nih.gov This is typically achieved using a chiral stationary phase (CSP). For primary amines, CSPs based on cyclofructans or macrocyclic glycopeptides have proven effective. chromatographyonline.com The separation of enantiomers is crucial as they can exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has also emerged as a high-throughput alternative to HPLC for chiral separations of amines. chromatographyonline.com

Theoretical and Computational Chemistry of 1 2,5 Dimethoxyphenyl Propan 1 Amine

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations are instrumental in elucidating the binding modes of 1-(2,5-Dimethoxyphenyl)propan-1-amine and its analogs within the binding pockets of target receptors, primarily serotonin (B10506) receptors like 5-HT2A and 5-HT2C. These computational techniques predict the preferred orientation of the ligand when it binds to a receptor, as well as the binding affinity.

Studies have shown that the methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring are critical for binding affinity. acs.org Docking studies reveal that these groups often form key interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues within the receptor's binding site. For instance, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

The conformation of the ethylamine (B1201723) side chain also plays a significant role in receptor interaction. nih.govresearchgate.net The spatial orientation of the amine group is crucial for forming a salt bridge with a conserved aspartate residue in the third transmembrane domain of many G-protein coupled receptors, including serotonin receptors. This interaction is a hallmark of agonist binding for many aminergic receptors.

Furthermore, ligand-target interaction modeling for a series of N-benzyl phenethylamines has demonstrated that substituents on the N-benzyl group can significantly influence binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov For example, an N-(2-hydroxybenzyl) substitution can lead to high functional potency and selectivity for the 5-HT2A receptor. nih.gov These models help in visualizing and quantifying the intricate network of interactions that stabilize the ligand-receptor complex, providing a rational basis for the design of new analogs with tailored pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies have been pivotal in identifying the key molecular descriptors that govern their affinity and efficacy at serotonin receptors. carta-evidence.orgtandfonline.com

Several QSAR studies on substituted phenethylamines have highlighted the importance of physicochemical properties such as lipophilicity (logP), electronic effects of substituents, and steric parameters. carta-evidence.orgnih.gov For instance, research on a series of 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamines demonstrated a correlation between the lipophilicity of the 4-position substituent and the affinity for both human 5-HT2A and 5-HT2B receptors. nih.gov Increasing the lipophilicity and electron-withdrawing character of the substituent at the 4-position has been shown to enhance affinity for rat 5-HT2 receptors. nih.gov

Predictive models based on QSAR can be developed using various statistical methods, including multiple linear regression (MLR) and non-linear multiple regression (MNLR). carta-evidence.orgtandfonline.com These models can then be used to predict the psychotomimetic activity of novel phenethylamine (B48288) derivatives. One study involving 46 substituted phenethylamines found that a non-linear model provided a better correlation between predicted and observed psychotomimetic activities, suggesting its robustness for future applications. carta-evidence.org Machine learning-based QSAR models have also been developed to predict the psychomimetic activity of phenethylamine derivatives. newjournal.org

These predictive models serve as valuable tools in drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. However, it is important to note that while QSAR models can effectively predict receptor binding affinity, they may not always accurately predict the functional outcome (i.e., agonist versus antagonist activity). nih.govnih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Phenethylamines

| Descriptor | Description | Impact on Activity |

| LogP | A measure of the compound's lipophilicity or hydrophobicity. | Generally, increased lipophilicity of substituents correlates with higher receptor affinity. nih.gov |

| Hammett constants (σ) | Quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. | Electron-withdrawing groups at the 4-position can increase affinity. nih.gov |

| Topological indices | Numerical descriptors that characterize the molecular topology. | Used in multiparametric models to predict activity. researchgate.net |

| Quantum chemical parameters | Descriptors derived from quantum mechanical calculations, such as HOMO and LUMO energies. | Can be introduced into QSAR models to improve predictive power. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its interaction with biological targets, as the three-dimensional shape of the molecule dictates how it fits into a receptor's binding pocket. The flexibility of the ethylamine side chain allows the molecule to adopt various conformations. Computational methods, such as nuclear magnetic resonance (NMR) studies and theoretical calculations, have been employed to determine the preferred conformations of related amino alcohols and their cyclic analogues. nih.gov

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its interaction with receptors over time. nih.govrsc.org These simulations can reveal how the ligand and receptor adapt to each other upon binding, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process. acs.org

MD simulations can be used to predict the assembly structures of molecules and to understand the disorder of molecules in a crystalline state. nih.govrsc.org In the context of drug-receptor interactions, MD simulations can help to refine docking poses and to identify key interactions that are not apparent from static models. Reactive MD simulations can even be used to study chemical reactions and structural changes in molecules. tandfonline.com By simulating the molecular motions at an atomic level, researchers can gain a more comprehensive understanding of the factors that contribute to the pharmacological activity of these compounds.

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons in a molecule and its chemical reactivity. Methods like Density Functional Theory (DFT) are used to calculate various electronic and charge descriptors for phenethylamines. carta-evidence.orgtandfonline.com These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions, including interactions with biological receptors.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. These calculations can help in predicting the reactivity of different sites within the this compound molecule, for example, the susceptibility of the aromatic ring to electrophilic attack. psychedelicreview.com

Furthermore, quantum chemical calculations can be used to predict chemical reactivity through parameters like Hammett and Taft constants, which quantify the electronic effects of substituents. europa.eu This information is valuable for designing new analogs with altered reactivity and, consequently, different biological activities. For instance, understanding the electronic properties can aid in predicting the regioselectivity of reactions like C-H borylation, a valuable transformation in medicinal chemistry. nih.gov

Cheminformatics Approaches for Structural Analogue Comparison

Cheminformatics utilizes computational methods to analyze and compare chemical structures, providing a systematic way to explore the chemical space around this compound. By comparing its structure to a vast database of other phenethylamines, it is possible to identify structural motifs that are associated with specific pharmacological activities. researchgate.net

Structural analogue comparison can reveal subtle differences in chemical structure that lead to significant changes in biological activity. For example, the addition of an N-benzyl group to the phenethylamine core can dramatically alter the compound's affinity and efficacy at serotonin receptors. researchgate.netresearchgate.net Cheminformatics tools can be used to systematically explore the effects of different substituents at various positions on the phenethylamine scaffold.

These approaches are also instrumental in identifying potential off-target activities by comparing the structure of this compound to known ligands of other receptors. This is crucial for predicting potential side effects and for designing more selective compounds. By leveraging large chemical databases and computational algorithms, cheminformatics accelerates the process of lead optimization in drug discovery.

Structure Activity Relationship Sar Investigations for 1 2,5 Dimethoxyphenyl Propan 1 Amine and Analogues

Stereochemical Influences on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For analogues of 1-(2,5-dimethoxyphenyl)propan-1-amine, particularly the extensively studied phenylalkylamines, bioactivity is highly dependent on the specific stereoisomer. Agonist potency often resides primarily in a single enantiomer, highlighting the stereo-selective nature of the molecular recognition by receptors. nih.govacs.org

In the case of phenylalkylamine hallucinogens, it is generally the (R)-enantiomers that are more potent than their (S)-counterparts. acs.org This is in direct contrast to amphetamine-type stimulants, where the (S)-isomers typically exhibit greater potency. acs.org For instance, studies on 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB), a close structural analogue, have demonstrated that the (R)-(-) enantiomer possesses a higher affinity for the 5-HT₂ receptor than the (S)-(+) enantiomer. acs.org

The spatial orientation of the amine-bearing side chain is crucial for receptor activation. The development of conformationally restricted analogues, where the side chain's movement is limited, has confirmed that agonist potency is highly dependent on achieving a specific spatial arrangement. nih.govacs.org In a related series of 2,5-dimethoxyphenylpiperidines, the 5-HT₂ₐ receptor agonist activity was also found to reside almost exclusively in one enantiomer, which was tentatively assigned the (S)-configuration based on its elution profile in chiral chromatography. nih.govacs.org This consistent observation across related molecular scaffolds underscores the importance of a precise stereochemical configuration for effective molecular recognition and receptor activation.

Table 1: Stereoselectivity in Receptor Affinity for Phenylalkylamine Analogues

| Compound | Enantiomer | Receptor Affinity (Ki, nM) | Target Receptor |

|---|---|---|---|

| DOB | R(-) | Higher Affinity | 5-HT₂ |

| DOB | S(+) | Lower Affinity | 5-HT₂ |

| Phenylpiperidine Analogue | (S)-eutomer | High Potency Agonist | 5-HT₂ₐ |

This table illustrates the general principle of stereoselectivity using data from closely related analogue series, as detailed in the literature. nih.govacs.orgacs.org

Positional Isomerism: Comparative Analysis with Propan-2-amine Analogues

Positional isomerism, where functional groups occupy different positions on a molecular scaffold, can lead to dramatic differences in pharmacological activity. A key comparison for this compound is its positional isomer, 1-(2,5-dimethoxyphenyl)propan-2-amine, also known as 2,5-dimethoxyamphetamine (2,5-DMA). wikipedia.orgswgdrug.org This seemingly minor shift of the amine group from the first to the second carbon of the propane chain results in a significantly different pharmacological profile.

The propan-2-amine (or amphetamine) scaffold is the parent structure for the highly potent "DOx" family of serotonergic agents, which includes compounds like DOM (4-methyl), DOB (4-bromo), and DOI (4-iodo). acs.orgwikipedia.org In general, the alpha-methylation of a 2,5-dimethoxyphenethylamine (moving to the propan-2-amine structure) increases potency. researchgate.net

In contrast, the parent compound 2,5-DMA itself is reported to be largely inactive as a psychedelic agent, though some stimulant-like effects have been noted at higher doses. wikipedia.org Its activity as a 5-HT₂ₐ receptor partial agonist is of very low potency. wikipedia.org The significant potency of the DOx series arises from the combination of the propan-2-amine backbone and a suitable substituent at the 4-position of the phenyl ring.

While direct and extensive pharmacological data for the this compound scaffold is less prevalent in the literature, the well-established SAR of the isomeric propan-2-amine series provides a crucial benchmark. The placement of the amine group is a fundamental determinant of activity, with the propan-2-amine structure being the foundation for a class of exceptionally potent 5-HT₂ₐ receptor agonists, a characteristic not shared by its un-substituted parent compound or implied for the propan-1-amine isomer.

Table 2: Comparison of Activity Based on Amine Position

| Scaffold | Common Name/Series | General Activity Profile |

|---|---|---|

| 2,5-Dimethoxyphenethylamine | 2C-X Series | Potent 5-HT₂ Agonists (with 4-substituent) |

| This compound | N/A | Not extensively characterized as potent agonists |

Systematic Investigation of Substituent Effects on the Dimethoxyphenyl Moiety

The pharmacological profile of 2,5-dimethoxyphenyl-based compounds is profoundly influenced by the nature and position of substituents on the aromatic ring. Systematic modifications have elucidated clear structure-activity relationships.

Substitution at the 4-Position: The 4-position of the 2,5-dimethoxyphenyl ring is a critical site for modulating receptor affinity and efficacy. The addition of a small, lipophilic substituent generally increases agonist potency at 5-HT₂ receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies on the DOx (propan-2-amine) series have shown that 5-HT₂ receptor affinity is correlated with the lipophilicity and electronic character of the 4-position substituent. acs.orgnih.gov Potency tends to increase with the lipophilicity (π value) of the substituent, but only up to an optimal point, after which it may decrease. nih.gov

However, affinity and agonist action are not always synonymous. While compounds with 4-position substituents like methyl (DOM), bromo (DOB), and iodo (DOI) are potent agonists, increasing the steric bulk further can switch the compound's activity from agonism to antagonism. acs.orgnih.gov Analogues with large substituents such as n-hexyl or benzyl can bind with high affinity but act as antagonists. acs.orgnih.gov This suggests the existence of a "sweet spot" in terms of substituent size and lipophilicity for producing an agonist effect. nih.gov

Role of the 2- and 5-Methoxy Groups: The two methoxy (B1213986) groups on the phenyl ring are considered essential for high affinity and potency. Research on DOB-related analogues demonstrated that the removal of either the 2-methoxy or the 5-methoxy group leads to a substantial decrease in 5-HT₂ₐ receptor affinity. acs.orgnih.gov In a related series of phenylpiperidines, this effect was quantified: deletion of the 5-methoxy group resulted in a 20-fold drop in agonist potency, whereas deletion of the 2-methoxy group was even more detrimental, causing a more than 500-fold decrease in potency. nih.govacs.org This indicates that the 2-position methoxy group may be more critical for receptor interaction. Furthermore, extending the methoxy groups to ethoxy groups was found to be somewhat tolerated, suggesting some flexibility in this region of the molecule. acs.org Relocating the methoxy groups to other positions on the ring (e.g., 2,3- or 3,5-) can, in some cases, maintain or even enhance binding affinity. nih.gov

Table 3: Effect of 4-Position Substituent on 5-HT₂ Receptor Affinity in Analogues

| 4-Position Substituent (X) | Analogue Series | Effect on Affinity/Potency | Functional Activity |

|---|---|---|---|

| H | 2,5-DMA | Low | Weak Partial Agonist |

| CH₃ (DOM) | DOx | High | Agonist |

| Br (DOB) | DOx | High | Agonist |

| I (DOI) | DOx | High | Agonist |

| n-Hexyl (DOHX) | DOx | High | Antagonist |

Data compiled from studies on the 1-(2,5-dimethoxyphenyl)propan-2-amine (DOx) series. acs.orgnih.govnih.gov

Design and Synthesis of Novel Analogues for SAR Elucidation

The elucidation of structure-activity relationships relies on the strategic design and synthesis of novel analogues that systematically probe the chemical space around a parent molecule. Several key strategies have been employed to understand the SAR for 2,5-dimethoxyphenylalkylamines.

One primary approach is the systematic variation of substituents on the aromatic ring, particularly at the 4-position, to explore the effects of lipophilicity, electronics, and steric bulk. acs.org This led to the development of the extensive DOx and 2C-X series of compounds, which have been instrumental in defining the optimal properties for substituents at this position. nih.govnih.gov

Another powerful design strategy involves conformational restriction. The flexible ethylamine (B1201723) or propylamine side chain can adopt numerous conformations, only some of which may be optimal for receptor binding and activation. To investigate the "active conformation," novel analogues with rigid or semi-rigid structures have been designed and synthesized. Compounds such as TCB-2 and DMPCA, where the side chain is incorporated into a cyclic system, provide valuable insights into the required spatial orientation of the amine group relative to the phenyl ring for potent agonist activity. nih.govacs.org

Furthermore, "scaffold hopping" or significant alteration of the core structure is used to discover novel classes of compounds with potentially improved properties. The design and synthesis of 2,5-dimethoxyphenylpiperidines, for example, replaced the flexible phenethylamine (B48288) side chain with a more constrained piperidine ring. nih.gov This led to a new class of potent and selective 5-HT₂ₐ receptor agonists. nih.govacs.org

Synthetic routes to these analogues often begin with appropriately substituted benzene precursors. A common method for creating the amine side chain involves a Henry reaction of a benzaldehyde with a nitroalkane to form a nitrostyrene, followed by reduction to the primary amine. mdpi.com Other methods include the coupling of sulfonyl hydrazines with boronic acids or starting from materials like 1,4-dibromo-2,5-dimethoxybenzene to introduce substituents at the 4-position. nih.gov These synthetic strategies provide the necessary tools to create diverse libraries of compounds for comprehensive SAR elucidation. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.